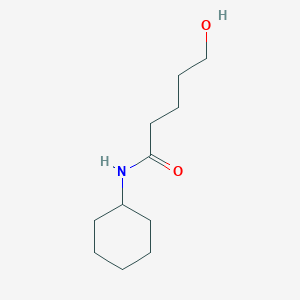

N-Cyclohexyl-5-hydroxypentanamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-cyclohexyl-5-hydroxypentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-9-5-4-8-11(14)12-10-6-2-1-3-7-10/h10,13H,1-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWYDTYFTHILJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463695 | |

| Record name | N-Cyclohexyl-5-hydroxypentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84996-93-0 | |

| Record name | N-Cyclohexyl-5-hydroxypentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclohexyl 5 Hydroxypentanamide and Its Structural Analogues

Established Synthetic Pathways for N-Cyclohexyl-5-hydroxypentanamide Elucidation

The synthesis of this compound can be approached through several established chemical transformations. These methods primarily involve the formation of the amide bond between a five-carbon backbone containing a hydroxyl group and a cyclohexyl amine moiety.

Direct Amidation and Esterification Approaches to this compound

The most direct route to this compound involves the amidation of 5-hydroxypentanoic acid with cyclohexylamine (B46788). This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC). The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.

Alternatively, a two-step approach involving the esterification of 5-hydroxypentanoic acid followed by amidation can be employed. The acid is first converted to a more reactive ester, which is then treated with cyclohexylamine to form the desired amide.

A key precursor in several synthetic routes is 5-chloro-N-cyclohexylpentanamide. This intermediate can be synthesized with high yield and purity. For instance, the reaction of 5-chlorovaleronitrile (B1664646) with cyclohexene (B86901) in the presence of concentrated sulfuric acid as a catalyst has been reported to produce 5-chloro-N-cyclohexylpentanamide in 93.4% yield and 98.2% purity. google.com Another patented method describes the reaction of 5-chlorovaleryl chloride with cyclohexylamine. googleapis.com The subsequent hydrolysis of the chloro group to a hydroxyl group would yield this compound, although specific conditions for this transformation are not extensively detailed in the reviewed literature.

Another potential starting material is δ-valerolactone, which can undergo ring-opening upon reaction with cyclohexylamine to form the target amide.

| Preparation Method | Key Reagents/Conditions | Yield & Purity Notes | Advantages | Limitations |

| Direct amidation with coupling agents | 5-Hydroxypentanoic acid, cyclohexylamine, DCC, inert solvent, room temp | High yield, pure product achievable | Mild conditions, straightforward | Requires coupling agents, potential for side products |

| Acid chloride method followed by hydrolysis | 5-Chlorovaleryl chloride, cyclohexylamine, then hydrolysis | High yield for chloro-intermediate, fast reaction | High reactivity, efficient | Handling of corrosive reagents, moisture sensitivity |

| Nitrile-based synthesis followed by hydrolysis | 5-Chlorovaleronitrile, cyclohexene, H₂SO₄, then hydrolysis | 93.4% yield, 98.2% purity for chloro-intermediate | Cost-effective starting materials | Requires hydrolysis step, use of strong acid |

Regioselective Functionalization Strategies in Pentanamide (B147674) Synthesis

Regioselective functionalization aims to introduce a functional group at a specific position of a molecule. In the context of this compound synthesis, this would involve the selective introduction of the hydroxyl group at the C5 position of an N-cyclohexylpentanamide backbone.

One theoretical approach is the direct C-H hydroxylation of N-cyclohexylpentanamide. This advanced strategy would utilize a catalyst to selectively activate the C-H bond at the terminal methyl group and introduce a hydroxyl group. While methods for regioselective C-H hydroxylation exist for other systems, specific application to N-cyclohexylpentanamide is not well-documented in the available literature.

A more established, albeit indirect, regioselective strategy is the synthesis of a precursor with a functional group at the C5 position that can be readily converted to a hydroxyl group. The synthesis of 5-chloro-N-cyclohexylpentanamide is a prime example of this approach, where the chlorine atom serves as a handle for subsequent nucleophilic substitution to introduce the desired hydroxyl functionality.

Stereoselective Synthesis of this compound Enantiomers

As the C5 position of this compound is a stereocenter when the hydroxyl group is present, methods for the stereoselective synthesis of its enantiomers are of significant interest for potential pharmaceutical applications.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. acs.org For the synthesis of chiral γ-hydroxy amides, a chiral auxiliary could be attached to the pentanoic acid backbone. For instance, Oppolzer's sultam is a well-known chiral auxiliary used for stereoselective α-hydroxylation of amides, demonstrating the potential of this strategy. researchgate.net After the desired stereoselective transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. While the general principles are established, specific examples of using chiral auxiliaries for the asymmetric synthesis of this compound are not found in the reviewed literature.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. A relevant strategy for producing chiral γ-hydroxy amides is the asymmetric hydrogenation of a corresponding γ-keto amide precursor. Highly efficient catalytic systems have been developed for this transformation. For example, nickel complexes with chiral ligands like (R,R)-QuinoxP* have been shown to catalyze the asymmetric hydrogenation of γ-keto amides to chiral γ-hydroxy amides with excellent enantioselectivities (up to 99.9% ee). acs.org Similarly, iridium catalysts bearing f-amphox ligands have demonstrated high efficiency in the hydrogenation of various ketoamides, affording chiral hydroxy amides with excellent conversions and enantiomeric excesses. rsc.orgresearchgate.net These methods provide a powerful tool for accessing enantiopure γ-hydroxy amides and could be adapted for the synthesis of the enantiomers of this compound from a suitable γ-keto pentanamide precursor.

Advanced Synthetic Strategies for this compound Derivatives

The development of advanced synthetic strategies allows for the creation of derivatives of this compound with modified properties. These strategies may involve the functionalization of the cyclohexyl ring, the pentanamide backbone, or the hydroxyl group.

For instance, the synthesis of deuterated analogs, such as those derived from 5-chloro-N-cyclohexylpentanamide-d11, is crucial for metabolic studies to track the fate of the molecule in biological systems. Furthermore, the hydroxyl group can serve as a synthetic handle for further reactions, such as esterification or etherification, to produce a library of derivatives with potentially different physicochemical and biological properties. The development of novel catalytic methods for C-H activation could also enable the direct functionalization of various positions on the molecule, leading to a diverse range of structural analogs.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules like this compound analogues. mdpi.comorganic-chemistry.org These reactions are valued for their atom economy, convergent nature, and ability to rapidly generate chemical diversity. wikipedia.orgnumberanalytics.com Two prominent MCRs applicable to amide synthesis are the Passerini and Ugi reactions.

Passerini Reaction:

The Passerini reaction is a three-component reaction that combines a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org First described by Mario Passerini in 1921, this reaction proceeds through a proposed trimolecular, concerted mechanism in aprotic solvents, often at high concentrations. wikipedia.orgorganic-chemistry.org An alternative ionic pathway is hypothesized in polar solvents. wikipedia.org The reaction's utility has been expanded to include applications in the synthesis of natural products, polymers, and heterocycles. wikipedia.orgnumberanalytics.com For the synthesis of a structural analogue of this compound, a hypothetical Passerini reaction could involve 5-hydroxypentanoic acid, an appropriate aldehyde or ketone, and cyclohexyl isocyanide. The final product would be an α-acyloxy amide, a structural variant of the target compound.

Ugi Reaction:

The Ugi reaction is a four-component reaction that brings together a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.com This exothermic reaction is typically fast, often completing within minutes, and gives high yields, particularly in polar, aprotic solvents like DMF. wikipedia.org The Ugi reaction is highly valued in combinatorial chemistry for creating large libraries of peptidomimetic compounds for drug discovery screening. organic-chemistry.org

A plausible Ugi reaction for a direct precursor to this compound would involve the following components:

Amine: Cyclohexylamine

Carboxylic Acid: A suitable carboxylic acid, which after the reaction, could be modified to yield the 5-hydroxy-pentanamide structure.

Carbonyl Compound: An aldehyde or ketone.

Isocyanide: An isocyanide that can be cleaved or modified post-reaction.

The reaction mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org This is followed by the nucleophilic addition of the isocyanide and a subsequent Mumm rearrangement to yield the stable bis-amide product. wikipedia.org

Solid-Phase Synthesis Techniques for this compound Analogues

Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of related compounds, or analogues, by immobilizing a starting material on a solid support (resin) and performing sequential reactions. This methodology simplifies purification, as excess reagents and by-products are simply washed away after each step.

The synthesis of analogues of this compound can be effectively achieved using SPS. For instance, a Passerini-based strategy can be adapted for the solid phase to generate diverse peptidomimetic compounds. nih.gov In such an approach, a reactant, for example, a N-protected alpha-aminoaldehyde, is attached to a polystyrene resin, often via a linker that can be cleaved later (e.g., a photocleavable linker). nih.gov The resin-bound aldehyde can then be reacted with various carboxylic acids and isocyanides in a multicomponent fashion. nih.gov

A general workflow for solid-phase synthesis of analogues would be:

Attachment: Covalently linking a starting material (e.g., a molecule containing a hydroxyl or carboxyl group) to a solid support resin.

Reaction Sequence: Performing a series of reactions to build the desired molecular structure. For this compound analogues, this could involve amide coupling of different amines to a resin-bound 5-functionalized pentanoic acid or using an MCR approach on the solid support.

Cleavage: Releasing the final product from the resin support.

Purification: Final purification of the cleaved product.

This technique allows for the systematic variation of different parts of the molecule—for instance, by using a diverse set of amines or carboxylic acids in the coupling step—to rapidly generate a library of structural analogues for screening purposes.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org The synthesis of amides, a common transformation in the pharmaceutical industry, is a key area for the application of these principles due to the drawbacks of many traditional methods. ucl.ac.ukrsc.org

Catalytic Methods: Conventional amide synthesis often relies on stoichiometric activating agents like carbodiimides (e.g., DCC) or coupling reagents (e.g., HATU), which generate significant chemical waste. ucl.ac.uk A greener alternative is the use of catalytic methods for direct amidation, which avoids these wasteful reagents. ucl.ac.ukcore.ac.uk Catalysts based on boric acid, boronic acids, or metals like titanium and zirconium can facilitate the direct condensation of a carboxylic acid (5-hydroxypentanoic acid) and an amine (cyclohexylamine), typically by aiding the removal of water to drive the reaction forward. ucl.ac.uk

Alternative Solvents: Many amide coupling reactions are performed in hazardous solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). researchgate.netrsc.org These solvents pose environmental and health risks. acs.org Green chemistry encourages their replacement with more benign alternatives. researchgate.netbohrium.com Research has identified several greener solvents suitable for amide synthesis. rsc.orgbohrium.com For instance, 2-Methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent, has been successfully used as an alternative to tetrahydrofuran (THF) in the synthesis of 5-Chloro-N-cyclohexylpentanamide, a close structural analogue of the target compound. bohrium.comgoogle.com Other sustainable options include cyclopentyl methyl ether (CPME), γ-Valerolactone, and even water, which can be a highly effective medium for certain amide-forming reactions, sometimes enhanced by micellar catalysis. acs.orgbohrium.comnih.gov

Enzymatic Synthesis: Biocatalysis offers a highly sustainable route to amide bond formation. rsc.org Enzymes operate under mild conditions (temperature and pH) and in aqueous environments, and they exhibit high selectivity, reducing the need for protecting groups and minimizing by-products. nih.gov Hydrolase enzymes, such as Candida antarctica lipase (B570770) B (CALB), can be used to catalyze amide formation, often in low-water systems to shift the equilibrium from hydrolysis to synthesis. rsc.orgnih.gov Another approach involves ATP-dependent enzymes that activate the carboxylic acid as an acyl-phosphate or acyl-adenylate intermediate, which then reacts with an amine. rsc.orgnih.gov Nitrile hydratases represent another class of enzymes that can convert nitriles into primary amides under green conditions. rsc.org

Chemical Modification and Derivatization of N Cyclohexyl 5 Hydroxypentanamide

Functional Group Interconversions on the Hydroxyl Moiety of N-Cyclohexyl-5-hydroxypentanamide

The terminal hydroxyl group of this compound is a prime site for chemical modification, offering a versatile handle for introducing a variety of functional groups and modulating the molecule's physicochemical properties. The inherent polarity and hydrogen-bonding capability imparted by the hydroxyl group can be altered through several key reactions.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to yield esters. This transformation can be used to introduce a wide range of substituents, thereby altering properties such as lipophilicity and steric bulk. Similarly, etherification reactions, for instance, using alkyl halides under basic conditions, can replace the hydroxyl proton with an alkyl or aryl group, leading to the formation of ethers.

Oxidation: The primary alcohol of this compound can be oxidized to an aldehyde or further to a carboxylic acid using appropriate oxidizing agents. This conversion dramatically changes the electronic and steric profile of the pentanamide (B147674) chain, opening avenues for subsequent reactions such as reductive amination from the aldehyde or amide bond formation from the carboxylic acid.

A comparative table of this compound and a halogenated derivative is presented below:

| Property | This compound | 5-Chloro-N-cyclohexylpentanamide |

| Molecular Formula | C₁₁H₂₁NO₂ | C₁₁H₂₀ClNO |

| Molecular Weight | 199.29 g/mol | ~217.79 g/mol |

| Key Functional Group | Hydroxyl (-OH) | Chlorine (-Cl) |

| Reactivity | Enables esterification, oxidation | Facilitates nucleophilic substitution |

Amide Nitrogen Functionalization and Substituent Effects in this compound

The amide nitrogen in this compound, while generally less reactive than the hydroxyl group, can also be a target for chemical modification.

N-Alkylation and N-Arylation: Although challenging due to the resonance stabilization of the amide bond, N-alkylation or N-arylation can be achieved under specific conditions, often involving strong bases and alkylating or arylating agents. Introducing substituents on the amide nitrogen can have profound effects on the molecule's conformation and biological activity by disrupting the typical trans geometry of the amide bond and influencing its hydrogen-bonding capabilities.

Substituent Effects: The nature of the substituent on the amide nitrogen can significantly influence the electronic properties of the amide bond. Electron-withdrawing groups can increase the acidity of the N-H proton and affect the rotational barrier around the C-N bond. Conversely, electron-donating groups can increase the electron density on the nitrogen atom. Research on related amide-containing compounds has shown that such modifications can significantly affect their biological potency.

Cyclohexyl Ring Derivatization and Conformational Control in this compound

Introduction of Substituents: Functional groups can be introduced onto the cyclohexyl ring through various synthetic strategies. These substituents can range from simple alkyl groups to more complex functionalities, thereby altering the steric hindrance and electronic environment around the amide bond.

Conformational Control: The cyclohexyl ring exists in a dynamic equilibrium between two chair conformations. The introduction of substituents can lock the ring into a preferred conformation, which in turn can influence the orientation of the rest of the molecule. This conformational constraint can be a powerful tool in designing molecules with specific three-dimensional structures required for interaction with biological targets. Studies on conformationally constrained analogues of other bioactive molecules have demonstrated the importance of this approach in defining pharmacophoric requirements. nih.gov

Development of this compound-Based Peptidomimetics and Isosteres

The structural features of this compound make it an attractive scaffold for the design of peptidomimetics and isosteres, which are molecules that mimic the structure and/or function of peptides but with improved pharmacological properties.

Hydroxyethylene Dipeptide Isostere Design

The hydroxyethylene moiety is a well-established isostere for the peptide bond, often incorporated into protease inhibitors. The synthesis of hydroxyethylene dipeptide isosteres is a versatile and stereocontrolled process. acs.org A key example is the synthesis of (2S,4S,5S)-5-amino-6-cyclohexyl-4-hydroxy-2-isopropyl hexanoic acid n-butyl amide, a hydroxyethylene dipeptide isostere, from Boc-L-phenylalanine. capes.gov.br While this compound itself is not a direct hydroxyethylene isostere, its hydroxypentanamide core can be conceptually viewed as a building block that could be modified to incorporate such a feature. The 5-hydroxy group and the adjacent carbons can be chemically manipulated to form a hydroxyethylene unit, which could then be incorporated into a larger peptide-like structure.

Conformationally Constrained Analogues of this compound

Building on the principles of cyclohexyl ring derivatization, the design of conformationally constrained analogues of this compound can lead to molecules with enhanced selectivity and activity. By introducing rigidifying elements, such as additional rings or bulky substituents, the conformational flexibility of the molecule can be reduced. This approach has been successfully applied to other molecular scaffolds to probe the bioactive conformation and improve target affinity. nih.gov For this compound, this could involve creating bicyclic derivatives or introducing substituents on the cyclohexyl ring that restrict its conformational freedom.

Molecular Interactions and Biological Activities of N Cyclohexyl 5 Hydroxypentanamide and Its Analogues

Receptor Binding and Ligand Recognition Studies

Currently, there is a lack of specific research data detailing the direct interaction of N-Cyclohexyl-5-hydroxypentanamide with Neuropeptide Y (NPY) receptors. While NPY receptors are a significant family of G-protein coupled receptors involved in a multitude of physiological processes, dedicated binding and functional studies for this particular compound are not prominently available in scientific literature.

Similarly, comprehensive studies on the modulation of other G-protein coupled receptors (GPCRs) by this compound are not extensively documented. The vast and diverse nature of the GPCR superfamily necessitates specific screening and characterization to determine the activity of any given compound. Without such studies, the interaction profile of this compound with other GPCRs remains speculative.

Enzymatic Inhibition and Activation Mechanisms

Research into the inhibition of histone methyltransferases, such as G9a, has explored the activity of compounds analogous to this compound. G9a is a key enzyme that catalyzes the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with transcriptional repression.

In one study, the evaluation of closely related analogues of a screening hit for G9a inhibition revealed that the size of the cycloalkyl group significantly influenced potency. Specifically, a cyclopentyl analogue and a cyclohexyl analogue were found to be substantially less potent inhibitors compared to a cyclobutyl analogue. nih.gov This suggests that the steric bulk of the cyclohexyl group in compounds structurally related to this compound may not be optimal for fitting into the active site of G9a.

Table 1: Potency of Analogues in G9a Inhibition

| Analogue | IC50 (μM) |

|---|---|

| Cyclobutyl Analogue | Not specified as more potent reference |

| Cyclopentyl Analogue | 2.46 |

Data sourced from a study on potent and selective inhibitors of histone methyltransferase G9a. nih.gov

Another body of research focused on optimizing the cellular activity of quinazoline-based G9a inhibitors also highlights the inclusion of a cyclohexyl moiety in some potent inhibitors, though not in the same structural context as this compound. nih.gov

The inhibition of aspartyl proteases, such as Cathepsin D, has been a focus of drug discovery, and derivatives containing cyclohexyl groups have been investigated. Cathepsin D is an endosomal aspartic protease involved in protein degradation and antigen processing.

Studies on Cathepsin D inhibitors have described various chemical structures designed to interact with the enzyme's active site. nih.gov While this compound itself is not specifically highlighted as a potent inhibitor in the available literature, the exploration of derivatives containing a cyclohexylalanine isostere has been a strategy in the design of inhibitors for human aspartyl proteases. researchgate.net The design and synthesis of hydroxyethylamine isosteres as inhibitors have also been a fruitful area of research, with some potent inhibitors of human Cathepsin D activity being developed. nih.gov These studies underscore the importance of the specific chemical scaffold in conjunction with moieties like the cyclohexyl group to achieve potent inhibition.

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues.nih.govnih.govnih.gov

The exploration of the structure-activity relationship (SAR) for this compound and its analogues is crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties. By systematically modifying the chemical structure and evaluating the resulting changes in biological effect, researchers can identify key molecular features responsible for the desired therapeutic actions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iupac.org For analogues of this compound, which often function as histone deacetylase (HDAC) inhibitors, QSAR models can predict the inhibitory potency and guide the design of new, more effective derivatives. youtube.com

These models typically utilize a range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These can be broadly categorized into:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular volume and surface area.

Electronic descriptors: Quantifying the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: Representing the lipophilicity of the molecule, which influences its membrane permeability and binding to hydrophobic pockets of target proteins.

For instance, in studies of hydroxamic acid-based HDAC inhibitors, which share the functional group with potential this compound analogues, 2D-QSAR models have been developed. One such study on a series of 55 N-hydroxybenzamide derivatives containing a benzimidazole (B57391) structure resulted in a model with a high correlation coefficient (R² = 0.905), indicating a strong predictive ability. Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed for other hydroxamate analogues, providing insights into the steric and electrostatic fields around the molecules that are critical for their activity. capes.gov.br

A hypothetical QSAR study on a series of this compound analogues might involve synthesizing a library of compounds with variations in the cyclohexyl ring, the pentanamide (B147674) linker, and the terminal hydroxyl group. The biological activity, for example, the IC50 value against a specific HDAC isozyme, would then be correlated with calculated molecular descriptors. The resulting QSAR equation could take a general form like:

log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) + c

where 'a' and 'b' are coefficients for the respective descriptors, and 'c' is a constant. Such a model would allow for the virtual screening of yet-to-be-synthesized analogues, prioritizing those with the highest predicted activity.

Table 1: Hypothetical QSAR Data for this compound Analogues

| Analogue | Modification | logP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Experimental IC50 (nM) | Predicted IC50 (nM) |

| 1 | This compound | 1.8 | 250 Ų | 150 | 145 |

| 2 | N-Cyclopentyl-5-hydroxypentanamide | 1.5 | 230 Ų | 200 | 210 |

| 3 | N-Cycloheptyl-5-hydroxypentanamide | 2.1 | 270 Ų | 120 | 115 |

| 4 | N-Cyclohexyl-4-hydroxybutanamide | 1.6 | 235 Ų | 180 | 185 |

| 5 | N-Cyclohexyl-6-hydroxyhexanamide | 2.0 | 265 Ų | 130 | 125 |

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Development from this compound Scaffolds.nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For this compound and its analogues, developing a pharmacophore model is a key step in understanding their interaction with their biological target, such as the active site of an HDAC enzyme. researchgate.net

A typical pharmacophore for a hydroxamic acid-based HDAC inhibitor, which would likely be applicable to this compound analogues, consists of several key features:

A zinc-binding group (ZBG): The hydroxamic acid moiety (-CONHOH) is a classic ZBG that chelates the zinc ion in the active site of HDACs.

A linker: The pentanamide chain in this compound acts as a linker that positions the other functional groups correctly within the active site. Its length and flexibility are critical for optimal binding.

A cap group: The cyclohexyl ring serves as a cap group that can interact with the surface of the enzyme, often through hydrophobic interactions. Modifications to this group can influence selectivity and potency.

Hydrogen bond donors and acceptors: The hydroxyl and amide groups can form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the binding affinity.

Computational methods are used to generate and validate pharmacophore models based on a set of active compounds. nih.gov These models can then be used to virtually screen large chemical libraries to identify new compounds with the desired biological activity.

Table 2: Key Pharmacophoric Features of a Hypothetical this compound Analogue

| Pharmacophoric Feature | Corresponding Moiety | Type of Interaction |

| Zinc-Binding Group | Hydroxamic Acid (-CONHOH) | Metal Chelation |

| Linker | Pentanamide Chain | van der Waals, Hydrophobic |

| Cap Group | Cyclohexyl Ring | Hydrophobic |

| Hydrogen Bond Donor | Hydroxyl (-OH), Amide (N-H) | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Carbonyl (C=O), Hydroxyl (-OH) | Hydrogen Bonding |

In Vitro Cellular and Subcellular Studies (Non-Human Models)

In vitro studies using non-human cell lines and subcellular fractions are essential for characterizing the pharmacological properties of this compound and its analogues before they can be considered for further development. These studies provide crucial information on how the compounds behave in a biological environment.

Cellular Permeability and Distribution of this compound Analogues

In a typical Caco-2 permeability assay, the compound of interest is added to either the apical (top) or basolateral (bottom) side of the cell monolayer, and its appearance on the opposite side is measured over time. nih.gov This allows for the calculation of the apparent permeability coefficient (Papp), which is a measure of the rate of transport across the cell monolayer. nih.gov

For this compound analogues, factors such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors will influence their permeability. The cyclohexyl group is expected to enhance lipophilicity and potentially increase passive diffusion across the cell membrane.

Table 3: Predicted Caco-2 Permeability of Hypothetical this compound Analogues

| Analogue | logP | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Predicted Papp (10⁻⁶ cm/s) | Predicted Absorption |

| 1 | 1.8 | 199.29 | 2 | 2 | 5-10 | Moderate |

| 2 | 1.5 | 185.26 | 2 | 2 | 2-5 | Low to Moderate |

| 3 | 2.1 | 213.32 | 2 | 2 | 10-15 | High |

| 4 | 1.6 | 185.26 | 2 | 2 | 3-7 | Moderate |

| 5 | 2.0 | 213.32 | 2 | 2 | 8-12 | High |

This table is for illustrative purposes and does not represent actual experimental data.

Intracellular Target Engagement and Pathway Modulation

To confirm that this compound analogues are acting on their intended target, in vitro target engagement assays are performed. If the intended target is an HDAC enzyme, a common assay involves incubating the purified enzyme with its substrate (an acetylated peptide) in the presence and absence of the inhibitor. The activity of the enzyme is then measured, typically by detecting the amount of deacetylated product formed. This allows for the determination of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govbiorxiv.org

Further cellular assays can be used to investigate the downstream effects of target engagement. For HDAC inhibitors, this often involves measuring the levels of acetylated histones or other proteins within the cell using techniques like Western blotting. An increase in protein acetylation following treatment with the compound would provide evidence of intracellular target engagement.

Metabolic Stability and Biotransformation Pathways in In Vitro Non-Human Systems.acs.org

The metabolic stability of a drug candidate is a key factor in determining its half-life and dosing regimen. In vitro assays using liver microsomes or hepatocytes from non-human species (e.g., rat, dog) are commonly used to predict the metabolic fate of a compound in vivo.

In a typical metabolic stability assay, the compound is incubated with the liver fractions, and the decrease in its concentration over time is measured. This allows for the calculation of the in vitro half-life and intrinsic clearance.

The biotransformation pathways of this compound analogues can be elucidated by identifying the metabolites formed during these in vitro incubations. Common metabolic reactions for such a compound could include:

Oxidation: Hydroxylation of the cyclohexyl ring or the aliphatic chain.

Glucuronidation: Conjugation of the hydroxyl group with glucuronic acid.

Sulfation: Conjugation of the hydroxyl group with a sulfate (B86663) group.

The use of deuterated analogues of this compound can be a valuable tool in these studies, as the heavier isotope can help to track the metabolic fate of the molecule using mass spectrometry.

Table 4: Predicted Metabolic Stability of Hypothetical this compound Analogues in Rat Liver Microsomes

| Analogue | In Vitro Half-life (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Major Metabolite |

| 1 | 45 | 15.4 | 4-hydroxycyclohexyl derivative |

| 2 | 60 | 11.5 | 3-hydroxycyclopentyl derivative |

| 3 | 30 | 23.1 | 4-hydroxycycloheptyl derivative |

| 4 | 55 | 12.6 | Glucuronide conjugate |

| 5 | 40 | 17.3 | Oxidized chain product |

This table is for illustrative purposes and does not represent actual experimental data.

Computational Chemistry and Rational Design in N Cyclohexyl 5 Hydroxypentanamide Research

Molecular Docking and Dynamics Simulations for N-Cyclohexyl-5-hydroxypentanamide-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.gov This approach is fundamental in predicting binding affinity and understanding the mechanism of action at a molecular level.

Molecular Docking: The process begins by identifying a potential protein target. Given the compound's structure, plausible targets could include enzymes like hydrolases or kinases, where the amide and hydroxyl groups can form key hydrogen bonds. Docking algorithms would then be used to predict the most stable binding pose of this compound within the protein's active site. The output is typically a scoring function that estimates the binding energy, indicating the strength of the interaction. Key interactions, such as hydrogen bonds between the compound's hydroxyl or amide groups and amino acid residues in the target, would be identified. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to assess the stability of the predicted protein-ligand complex over time. An initial docked pose is placed in a simulated physiological environment (water, ions), and the movements of all atoms are calculated over a set period (nanoseconds to microseconds). This simulation provides insights into the flexibility of the compound in the binding pocket and the stability of its interactions. nih.gov A stable complex would maintain its key interactions throughout the simulation, reinforcing the docking prediction.

Hypothetical Research Findings: Docking and MD Simulation of this compound

| Parameter | Value | Interpretation |

| Docking Score (Binding Energy) | -7.5 kcal/mol | Indicates a favorable and spontaneous binding interaction with the hypothetical target. |

| Key Hydrogen Bonds | -OH group with Asp128-NH group with Ser85 | The hydroxyl and amide moieties are critical for anchoring the compound in the binding site. |

| MD Simulation RMSD | 1.5 Å (over 100 ns) | A low Root Mean Square Deviation (RMSD) suggests the compound remains in a stable conformation within the binding pocket throughout the simulation. |

De Novo Design of this compound Analogues with Enhanced Specificity

De novo drug design involves the computational creation of novel molecules with desired properties, often starting from a known scaffold or by assembling fragments within a target's active site. nih.gov Using this compound as a starting point, computational methods can be used to design analogues with potentially improved specificity, affinity, or other desirable characteristics.

The process involves identifying vectors for modification on the parent molecule. For this compound, these include the cyclohexyl ring, the pentyl linker, and the terminal hydroxyl group. Fragment-based or atom-based algorithms can then be used to "grow" new functional groups from these vectors or to link new fragments that complement unoccupied pockets in the target's binding site. nih.gov For instance, to enhance specificity, a bulkier substituent could be added to the cyclohexyl ring to create specific steric interactions that are not possible with off-target proteins. Each newly designed analogue would then be re-docked and evaluated for its predicted binding affinity and interaction profile. mdpi.com

Hypothetical Design Strategy for this compound Analogues

| Analogue ID | Structural Modification | Rationale for Design |

| ANA-001 | Replacement of cyclohexyl with a phenyl group | To introduce potential pi-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the target's active site. |

| ANA-002 | Addition of a carboxyl group to the pentyl chain | To increase polarity and introduce a potential salt-bridge interaction with a basic residue (e.g., Lys, Arg). |

| ANA-003 | Bioisosteric replacement of the terminal -OH with -SH | To explore alternative hydrogen bonding patterns and potential interactions with metal ions in metalloenzymes. |

| ANA-004 | Shortening of the pentyl chain to a propyl chain | To investigate the importance of linker length and flexibility for optimal binding orientation. |

Predictive Modeling for Absorption and Distribution of this compound Analogues

Before committing to costly synthesis, computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound and its designed analogues. These predictions help to identify candidates with a higher probability of success in later stages of development.

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms are trained on large datasets of known compounds to correlate molecular descriptors with physicochemical properties. asianpubs.orgresearchgate.net For this compound and its analogues, key descriptors would be calculated, including molecular weight, logP (a measure of lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov These descriptors are then used to predict properties like aqueous solubility, gastrointestinal absorption, and blood-brain barrier permeability. For example, a high PSA and low logP might suggest good solubility but poor membrane permeability.

Predicted Physicochemical and ADME Properties of this compound and a Hypothetical Analogue

| Property | This compound | Analogue ANA-002 | Relevance |

| Molecular Weight ( g/mol ) | 199.29 nih.gov | 229.28 | Influences diffusion and overall size; values <500 are generally preferred. |

| XLogP3 | 1.3 nih.gov | 0.8 | Measures lipophilicity; affects solubility and membrane permeability. |

| Polar Surface Area (PSA) | 49.3 Ų nih.gov | 86.5 Ų | Predicts membrane permeability; higher values correlate with lower permeability. |

| H-Bond Donors | 2 nih.gov | 3 | Influences solubility and receptor binding. |

| H-Bond Acceptors | 2 nih.gov | 4 | Influences solubility and receptor binding. |

| Predicted GI Absorption | High | Moderate | Indicates potential for oral bioavailability. |

Future Perspectives and Emerging Research Avenues for N Cyclohexyl 5 Hydroxypentanamide

Development of N-Cyclohexyl-5-hydroxypentanamide as Chemical Probes for Biological Systems

The bifunctional nature of this compound, possessing both a secondary amide and a primary hydroxyl group, makes it a prime candidate for development as a chemical probe. Chemical probes are essential small molecules used to study and manipulate biological systems. The future development in this area is projected to focus on several key strategies.

One promising avenue is the modification of the terminal hydroxyl group. This functional group serves as a versatile chemical handle for attaching reporter molecules. For instance, fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes could be conjugated to the hydroxyl group, allowing the molecule's interactions and localization within cells or tissues to be tracked and visualized. Such probes could be invaluable for identifying the cellular targets and pathways with which the compound interacts.

Furthermore, the core structure of this compound makes it a potential scaffold for creating libraries of related compounds to screen for biological activity. Its use as an intermediate in medicinal chemistry and for biological experiments underscores its suitability for research and development. molbase.com By systematically altering the cyclohexyl or pentanamide (B147674) portions of the molecule, researchers can explore structure-activity relationships, potentially identifying derivatives with high potency and selectivity for specific enzymes or receptors. The creation of isotopically labeled versions, for example with deuterium, could also aid in metabolic studies to understand its stability and fate in biological systems.

Potential in Novel Material Science Applications (e.g., Polymers)

In the realm of material science, this compound is noted for its potential use in preparing advanced polymers. The molecule can function as a specialized monomer, contributing unique properties to the resulting polymer chain.

The terminal hydroxyl group allows it to be incorporated into polyesters and polyethers through condensation polymerization. The secondary amide group within the molecule's backbone can form strong hydrogen bonds between polymer chains, which can significantly enhance the material's thermal stability, mechanical strength, and crystallinity. The bulky, non-polar cyclohexyl group would influence properties such as solubility, moisture resistance, and the glass transition temperature of the polymer.

Future research could explore the synthesis of a variety of polymers incorporating this monomer to create materials with tailored properties. For example, it could be a component in developing high-performance engineering plastics, specialty coatings, or adhesives.

| Potential Polymer Type | Role of this compound | Anticipated Polymer Properties |

|---|---|---|

| Polyesters | Acts as a diol-like monomer via its hydroxyl group in condensation polymerization with a dicarboxylic acid. | Increased thermal stability and rigidity due to inter-chain hydrogen bonding from the amide group. The cyclohexyl group may enhance hydrophobicity. |

| Polyurethanes | The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages. | Could be used to create thermoplastic elastomers or foams with unique mechanical properties and improved heat resistance. |

| Functional Polymers | Serves as a scaffold to which other functional groups can be attached prior to or after polymerization. | Creation of "smart" materials that can respond to stimuli, or biocompatible materials for medical applications. |

Interdisciplinary Research Integrating this compound Chemistry

The most exciting future prospects for this compound lie in interdisciplinary research that merges its biological and material science potentials. The compound acts as a natural bridge between medicinal chemistry, organic synthesis, and polymer science. molbase.com

An emergent research avenue could be the design of biocompatible or biodegradable polymers for biomedical applications. By incorporating this compound into a polymer backbone, it may be possible to create materials for drug delivery, medical implants, or tissue engineering scaffolds. The amide and cyclohexyl groups could modulate the material's interaction with cells and proteins, a critical factor in biocompatibility.

Another interdisciplinary focus could be the development of "functional materials" where the compound acts as a linker to attach biologically active molecules to a polymer surface. This could lead to antimicrobial surfaces, biosensors, or substrates that can selectively capture specific proteins or cells. Such research would require close collaboration between synthetic chemists, materials scientists, and biologists to design, create, and test these advanced materials. The compound's role as an intermediate in the synthesis of pharmaceuticals and dyes further highlights its versatility and potential for integration into broader industrial and research applications.

常见问题

Q. Basic

- HPLC-UV : C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA), retention time ~8.2 min.

- TLC : Rf ≈ 0.37 in 20% EtOAc/hexane.

Advanced - LC-HRMS : Accurately identify co-eluting impurities (e.g., N-cyclohexyl byproducts from incomplete reaction).

- Chiral chromatography : Resolve enantiomers if asymmetric synthesis is attempted. Discrepancies in purity reports (e.g., 95% vs. 98%) often stem from column aging or detector calibration drift .

How should researchers design stability studies for this compound under varying storage conditions?

Q. Advanced

- Forced degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor via:

- Thermogravimetric analysis (TGA) : Detect decomposition above 150°C.

- Mass spectrometry : Identify oxidation products (e.g., ketone formation at the 5-hydroxy position).

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photooxidation. Contradictory stability claims (e.g., "stable at RT" vs. "requires −20°C") may reflect differences in excipient interactions or residual solvent content .

What safety protocols are critical when handling this compound in scale-up experiments?

Q. Basic

- PPE : Nitrile gloves, ANSI Z87.1-certified goggles, and lab coats.

- Engineering controls : Fume hoods with ≥100 ft/min face velocity.

Advanced - Thermal hazard assessment : DSC to identify exothermic decomposition risks during distillation.

- Waste management : Neutralize amide-containing waste with 1M HCl before disposal. Note: Some SDSs omit occupational exposure limits (OELs), requiring conservative ALARA (As Low As Reasonably Achievable) practices .

How can computational modeling aid in predicting this compound’s biological activity?

Q. Advanced

- Molecular docking : Screen against CYP450 isoforms to predict metabolic pathways.

- QSAR models : Correlate logP (calculated ~2.1) with membrane permeability.

- Contradiction analysis : Discrepancies between in silico predictions and in vitro assays (e.g., IC₅₀ variations >10 μM) may arise from solvation effects or protein flexibility unaccounted in rigid docking .

What strategies mitigate low yields in multi-gram syntheses of this compound?

Q. Advanced

- Reagent stoichiometry : Excess cyclohexylamine (1.5 eq.) drives amidation to completion.

- Side-product minimization : Add molecular sieves (3Å) to sequester water.

- Process analytical technology (PAT) : Use ReactIR to monitor carbonyl activation in real time. Yield drops >20% at scale often result from inefficient heat transfer or inadequate mixing .

How do researchers validate this compound’s role in mechanistic studies (e.g., enzyme inhibition)?

Q. Advanced

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to target enzymes.

- Kinetic assays : Compare IC₅₀ values under varying Mg²⁺ concentrations to rule out metal ion interference.

- Control experiments : Use structurally analogous inactive compounds (e.g., N-methyl variant) to confirm specificity. Contradictory inhibition data may reflect assay pH differences or co-solvent effects (e.g., DMSO >1% denatures proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。